AGN-201904
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Overview
Description
AGN-201904, also known as this compound-Z, is a novel proton pump inhibitor. It is a slowly absorbed, acid-stable pro-proton pump inhibitor that is rapidly converted to omeprazole in the systemic circulation, providing a prolonged residence time. This compound has been investigated for its potential to provide more effective and prolonged acid suppression compared to existing proton pump inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
AGN-201904 is synthesized through a series of chemical reactions involving the formation of a benzimidazole ring system and the attachment of a sulfinyl group. The synthetic route typically involves the following steps:
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
Sulfinylation: The benzimidazole intermediate is then reacted with a sulfinylating agent to introduce the sulfinyl group at the desired position.
Final Modifications: Additional chemical modifications may be performed to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
AGN-201904 undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The sulfinyl group can also be reduced to a sulfide.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
AGN-201904 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sulfinylbenzimidazoles.
Biology: this compound is used to investigate the biological effects of proton pump inhibitors on gastric acid secretion.
Medicine: It has been studied for its potential to treat acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.
Industry: This compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
AGN-201904 exerts its effects by inhibiting the gastric H+,K±ATPase enzyme, also known as the proton pump. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound reduces the production of gastric acid, leading to prolonged acid suppression. The compound is rapidly converted to omeprazole in the systemic circulation, which then binds to the proton pump and inhibits its activity .
Comparison with Similar Compounds
AGN-201904 is compared with other proton pump inhibitors such as esomeprazole and tenatoprazole. The key differences include:
Prolonged Acid Suppression: this compound provides more prolonged acid suppression compared to esomeprazole.
Mechanism of Action: While all proton pump inhibitors inhibit the gastric H+,K±ATPase enzyme, this compound is a prodrug that is converted to omeprazole in the systemic circulation, providing a unique pharmacokinetic profile.
Half-Life: This compound has a longer half-life compared to some other proton pump inhibitors, leading to more sustained effects .
Similar Compounds
Esomeprazole: Another proton pump inhibitor with a shorter half-life and less prolonged acid suppression.
Tenatoprazole: A non-benzimidazole derivative with a longer half-life and superior control of intragastric acidity during nighttime.
Properties
CAS No. |
651729-53-2 |
---|---|
Molecular Formula |
C25H25N3O8S2 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid |
InChI |
InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30) |
InChI Key |
PPCGSVWOZKNPCX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
651729-53-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN 201904 AGN 201904-Z AGN-201904 AGN-201904-Z AGN201904 AGN201904-Z |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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